

physical and chemical properties of 7-Bromo-2-methyloxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromo-2-methyloxazolo[4,5-c]pyridine

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **7-Bromo-2-methyloxazolo[4,5-c]pyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-methyloxazolo[4,5-c]pyridine is a heterocyclic compound belonging to the family of oxazolopyridines. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The strategic placement of a bromine atom offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and materials science. This document provides a comprehensive overview of its known physical and chemical properties, experimental protocols for related compounds, and an exploration of its potential reactivity and biological significance.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **7-Bromo-2-methyloxazolo[4,5-c]pyridine**. Where experimental data for the specific compound is unavailable, predicted data or data from closely related isomers are provided for estimation purposes and are noted accordingly.

General and Structural Information

Property	Value	Source
CAS Number	116081-17-5	[1]
Molecular Formula	C ₇ H ₅ BrN ₂ O	[1]
Molecular Weight	213.03 g/mol	[1]
Monoisotopic Mass	211.95853 Da	[2]
SMILES	CC1=NC2=CN=CC(=C2O1)Br	[2][3]
InChIKey	LACXEYMKTOJZHX-UHFFFAOYSA-N	[2]

Computed Physicochemical Properties

Property	Value	Source
Topological Polar Surface Area (TPSA)	38.92 Å ²	[1]
LogP (predicted)	2.29372	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	0	[1]
Boiling Point (predicted for isomer)	278.538 ± 20.00 °C (at 760 Torr)	[4]
Density (predicted for isomer)	1.701 ± 0.06 g/cm ³ (at 25 °C)	[4]
pKa (predicted for isomer)	2.128 ± 0.50	[4]

Predicted Mass Spectrometry Data

Predicted Collision Cross Section (CCS) values provide information on the molecule's size and shape in the gas phase.

Adduct	m/z	Predicted CCS (Å²)	Source
[M+H] ⁺	212.96581	132.6	[2]
[M+Na] ⁺	234.94775	148.2	[2]
[M-H] ⁻	210.95125	139.1	[2]
[M+K] ⁺	250.92169	138.9	[2]

Experimental Protocols

While a specific, published synthesis protocol for **7-Bromo-2-methyloxazolo[4,5-c]pyridine** was not identified, the synthesis of a closely related isomer, 6-Bromo-2-methyloxazolo[4,5-b]pyridine, provides a viable and illustrative synthetic route.[\[5\]](#) Analytical methods are based on standard techniques reported for similar heterocyclic structures.[\[6\]](#)[\[7\]](#)

Synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine (Representative Protocol)

This protocol describes the cyclization of an aminopyridine to form the oxazole ring.[\[5\]](#)

Materials:

- 2-amino-6-bromo-3-hydroxy-pyridine
- Triethyl orthoacetate
- p-toluenesulfonic acid monohydrate
- Ethyl acetate
- Water
- Magnesium sulfate (MgSO₄)
- Ethanol

Procedure:

- A solution of 2-amino-6-bromo-3-hydroxy-pyridine (20 g, 106 mmol) and p-toluenesulfonic acid monohydrate (0.05 g) in triethyl orthoacetate (22 ml) is prepared in a suitable reaction vessel.[\[5\]](#)
- The mixture is stirred at 130°C for 1 hour.[\[5\]](#)
- After cooling to room temperature, the reaction solution is diluted with ethyl acetate (150 ml).[\[5\]](#)
- The organic solution is extracted with water (3 x 150 ml).[\[5\]](#)
- The combined organic phases are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.[\[5\]](#)
- The crude product is purified by crystallization from ethanol to afford the title compound.[\[5\]](#)

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer.[\[7\]](#)
- Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[\[7\]](#)[\[8\]](#)
- Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.[\[7\]](#)

Mass Spectrometry (MS):

- High-Resolution Mass Spectrometry (HRMS) would be performed using an ESI-TOF (Electrospray Ionization-Time of Flight) instrument to confirm the elemental composition.[\[6\]](#)[\[7\]](#)
- The sample would be infused into the mass spectrometer, and data collected in positive or negative ion mode to observe adducts such as [M+H]⁺ or [M-H]⁻.[\[9\]](#)

Chemical Reactivity and Potential Applications

Reactivity

The chemical reactivity of **7-Bromo-2-methyloxazolo[4,5-c]pyridine** is largely dictated by the pyridine ring and the bromine substituent.

- **Cross-Coupling Reactions:** The bromine atom at the 7-position is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings.^{[6][10]} These reactions allow for the introduction of a wide variety of substituents (e.g., aryl, vinyl, alkyl groups), enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
- **Nucleophilic Aromatic Substitution (S_NAr):** The electron-deficient nature of the pyridine ring can facilitate S_NAr reactions, although this is generally less common than cross-coupling for aryl bromides.

Potential Biological and Pharmacological Relevance

While the biological activity of **7-Bromo-2-methyloxazolo[4,5-c]pyridine** itself has not been extensively reported, its core structure is found in compounds with a wide range of biological activities.

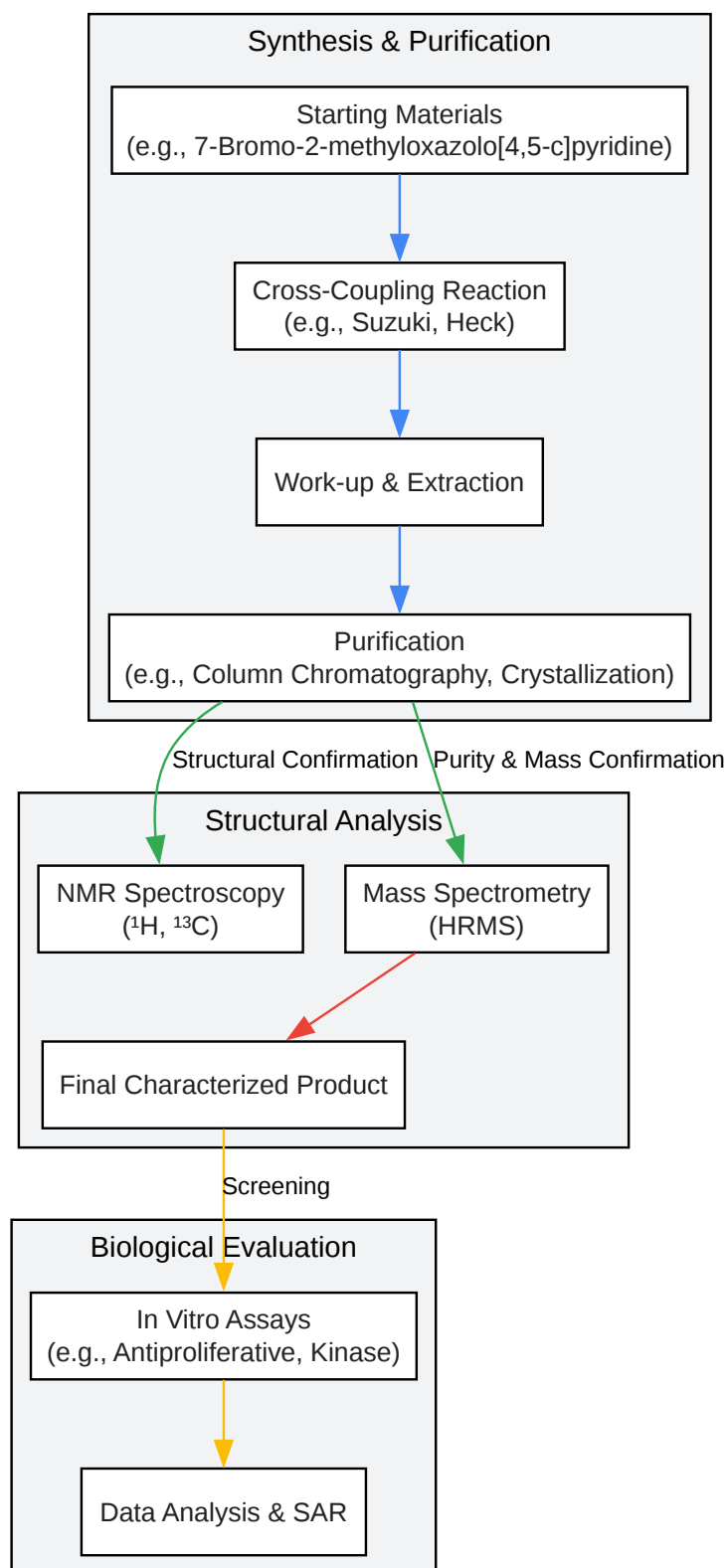
- **Antiproliferative and Antiviral Activity:** Related imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines have demonstrated antiproliferative effects against various cancer cell lines and selective activity against viruses like the respiratory syncytial virus (RSV).^{[11][12]}
- **Kinase Inhibition:** The broader class of fused pyridine heterocycles are known scaffolds for kinase inhibitors, which are crucial in cancer therapy. For instance, thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors.^[10]
- **Antimicrobial Properties:** Various pyridine-containing compounds have been investigated for their antibacterial and antifungal activities.^[13]

The oxazolo[4,5-c]pyridine core is therefore a promising scaffold for the development of new therapeutic agents.

Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of a derivative of **7-Bromo-2-methyloxazolo[4,5-c]pyridine**.



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Caption: Workflow for Synthesis, Analysis, and Evaluation.

Conclusion

7-Bromo-2-methyloxazolo[4,5-c]pyridine is a valuable heterocyclic building block with computed physicochemical properties that suggest good drug-like potential. Its key feature is the bromine atom, which serves as a versatile anchor for synthetic diversification through modern cross-coupling methodologies. While direct biological data is sparse, the prevalence of the oxazolopyridine scaffold in bioactive molecules indicates that derivatives of this compound are promising candidates for screening in drug discovery programs, particularly in oncology, virology, and microbiology. The provided protocols and data serve as a foundational guide for researchers aiming to explore the chemistry and therapeutic potential of this compound and its analogues.

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References

- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 7-bromo-2-methyl-[1,3]oxazolo[4,5-c]pyridine (C₇H₅BrN₂O) [pubchemlite.lcsb.uni.lu]
- 3. 7-Bromo-2-methyloxazolo[4,5-c]pyridine | CAS 116081-17-5 | TCIJT | 製品詳細 [tci-chemical-trading.com]
- 4. 7-bromo-2-methyl-[1,3]oxazolo[5,4-b]pyridine CAS#: 1782804-48-1 [chemicalbook.com]
- 5. 6-BROMO-2-METHYLOXAZOLO[4,5-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline [mdpi.com]
- 7. 7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]

- 10. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [physical and chemical properties of 7-Bromo-2-methyloxazolo[4,5-c]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595773#physical-and-chemical-properties-of-7-bromo-2-methyloxazolo-4-5-c-pyridine]

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